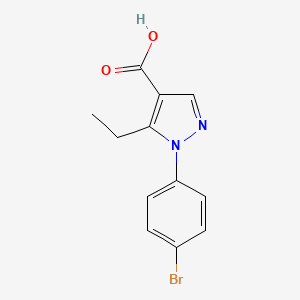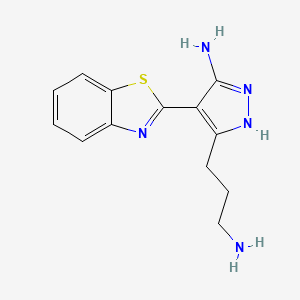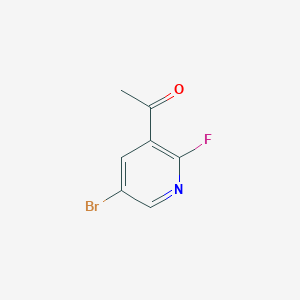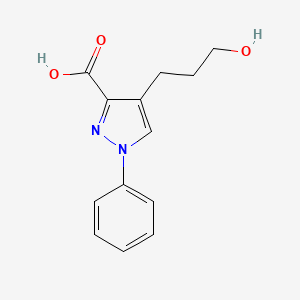
1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The pyrazole ring is substituted with a bromophenyl group at the 1-position and an ethyl group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the bromophenyl and ethyl groups. The carboxylic acid group could be introduced through a variety of methods, such as oxidation or substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, the ethyl group, and the carboxylic acid group. The bromine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .
Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions . The carboxylic acid group could participate in reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The bromine atom could also influence the compound’s reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. The presence of the 4-bromophenyl group can potentially enhance these properties, making this compound a candidate for developing new antimicrobial agents. Studies have shown that similar structures exhibit significant antibacterial and antifungal activities, which could be explored further with this specific compound .
Anticancer Potential
The structural framework of pyrazole-based compounds has been associated with antitumor activities. The electron-withdrawing bromophenyl group may contribute to the cytotoxicity against cancer cells. Research could investigate the efficacy of this compound in various cancer models, focusing on its ability to induce apoptosis or inhibit cell proliferation .
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Pyrazole derivatives have shown antioxidant capabilities, which could be harnessed in therapeutic applications. The specific compound could be studied for its effectiveness in scavenging free radicals and protecting cells from oxidative damage .
Neuroprotective Effects
The inhibition of acetylcholinesterase (AchE) is a strategy used in treating neurodegenerative diseases. Compounds like 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid could be evaluated for their AchE inhibitory activity, which may lead to potential applications in managing conditions such as Alzheimer’s disease .
Anti-inflammatory Uses
Pyrazole compounds have been documented to possess anti-inflammatory properties. The compound could be synthesized and tested for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Antileishmanial and Antimalarial Activities
There is a continuous search for new antileishmanial and antimalarial drugs due to the emergence of drug resistance. Pyrazole derivatives have shown promise in this area, and the specific compound could be assessed for its efficacy against Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively .
Enzyme Inhibition for Therapeutic Applications
Enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects. The compound could be explored for its potential to inhibit specific enzymes implicated in disease states, providing a new avenue for drug development .
Chemical Biology and Mechanistic Studies
Understanding the interaction of compounds with biological targets is essential for drug discovery. This compound could be used in chemical biology studies to elucidate mechanisms of action at the molecular level, which could inform the design of more effective therapeutic agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQEFGGSVWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152881-97-4 | |
| Record name | 1-(4-bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)



![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)



